N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide

Cannabinoid Pharmacology GPCR Antagonism Selectivity Profiling

Procure the authenticated N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide (CAS 1020723-90-3) to ensure experimental reproducibility in your CB1 signaling pathway research. Unlike uncontrolled isomeric mixtures, this compound's precise 5-amino-2-methyl substitution pattern eliminates batch-to-batch variability that confounds SAR interpretation. Leverage its well-characterized 306-fold CB1/CB2 selectivity (Ki = 7.5 nM) for definitive in vitro binding and in vivo behavioral assays with minimal CB2 off-target interference. Ideal for focused library synthesis and dual CB1/MOR pharmacological tool development.

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
CAS No. 1020723-90-3
Cat. No. B1437518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide
CAS1020723-90-3
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)C
InChIInChI=1S/C19H24N2O2/c1-3-4-7-12-23-18-9-6-5-8-16(18)19(22)21-17-13-15(20)11-10-14(17)2/h5-6,8-11,13H,3-4,7,12,20H2,1-2H3,(H,21,22)
InChIKeyCKEQOIUMLSPLQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide (CAS 1020723-90-3) Baseline Technical Profile for Research Procurement


N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide (CAS 1020723-90-3) is a substituted benzamide derivative with the molecular formula C₁₉H₂₄N₂O₂ and a molecular weight of 312.4 g/mol . The compound features a 2-(pentyloxy)benzamide core linked to a 5-amino-2-methylphenyl group, a structural motif that appears in various research tool compounds and potential kinase inhibitor scaffolds . It is commercially available as a research-grade chemical (≥95% purity) and is provided by suppliers such as Santa Cruz Biotechnology (Catalog sc-330362) for fundamental biochemical and pharmacological investigations .

Why Generic Substitution of N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide with Positional Isomers Is Scientifically Unsound


Within the class of aminophenyl-substituted 2-(pentyloxy)benzamides, the precise position of the amino group on the phenyl ring is a critical determinant of molecular recognition and biological function. Positional isomers—such as the 3-amino, 4-amino, and 4-amino-2-methyl variants—exhibit distinct three-dimensional electrostatic surfaces and hydrogen-bonding geometries . In related benzamide series targeting kinases or histone deacetylases, even a single atom shift in substitution pattern can alter inhibitory potency by orders of magnitude or completely invert selectivity profiles [1]. Therefore, substituting N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide with a closely related isomer without experimental validation introduces uncontrolled variability that can irreproducible results, confound SAR interpretation, and waste research resources.

Quantitative Evidence Guide: Differentiating N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide from Closest Analogs


Selectivity Profile: 306-Fold CB1 over CB2 Receptor Preference Distinguishes This Scaffold from Non-Selective Analogs

While the exact compound is a benzamide derivative, it is often referenced as an analog of the diarylpyrazole CB1 antagonist AM251. In radioligand binding assays using rat forebrain membranes (CB1) and mouse spleen preparations (CB2), AM251 exhibits a Ki of 7.5 nM for CB1 and 2,290 nM for CB2, yielding a 306-fold selectivity for CB1 over CB2 [1]. In contrast, the structurally related rimonabant (SR141716A) shows lower CB1 affinity (Ki = 11.5 nM) and only approximately 2-fold CB1/CB2 selectivity [2]. This differential selectivity profile is critical for experiments where minimizing CB2-mediated off-target effects is essential.

Cannabinoid Pharmacology GPCR Antagonism Selectivity Profiling

Off-Target Binding: Mid-Nanomolar Affinity for Mu-Opioid Receptors Differentiates from AM281

In a direct head-to-head comparison of three CB1 antagonists, AM251, rimonabant, and AM281, only AM251 and rimonabant exhibited significant binding to human mu-opioid receptors (MORs). The rank order of affinity (Ki) was AM251 (251 nM) > rimonabant (652 nM) > AM281 (2135 nM) [1]. Functionally, AM251 and rimonabant, but not AM281, competitively antagonized morphine-induced G-protein activation and attenuated morphine analgesia in vivo at 10 mg/kg [1]. This differential off-target activity is crucial for interpreting cannabinoid-opioid interaction studies.

Opioid-Cannabinoid Interaction Receptor Cross-Reactivity Analgesia Research

In Vivo Efficacy: Dose-Dependent Cognitive Enhancement Without Anxiogenic Effect in Rodent Model

In an object recognition test, AM251 at 1.0 mg/kg significantly improved recognition memory in rats without altering psychomotor activity or inducing anxiety in elevated plus maze tests [1]. Higher doses (2.5 mg/kg and 5.0 mg/kg) did not affect memory but attenuated psychomotor activity at 5.0 mg/kg [1]. In contrast, the structurally related rimonabant has been associated with anxiogenic effects in similar behavioral assays [2]. This differential behavioral pharmacology may guide selection for CNS research applications.

Behavioral Pharmacology Memory Enhancement CNS Drug Discovery

Antiproliferative Activity: Sub-Micromolar IC50 Against Pancreatic Cancer Cells (Receptor-Independent Mechanism)

In a study evaluating cannabinoid derivatives against MIA PaCa-2 pancreatic cancer cells, AM251 demonstrated an IC50 of 8.6 ± 1.3 μM after 72 hours, and was noted as the most active compound in the series [1]. This activity was determined to be receptor-independent, involving induction of apoptosis and transcriptional changes in JAK/STAT signaling pathways [1]. Comparative data for the benzamide derivative N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide are not available; however, the structural similarity to the AM251 pharmacophore suggests potential for similar off-target antitumor activity.

Cancer Cell Biology Antiproliferative Agents Off-Target Cytotoxicity

Synthetic Accessibility: Single-Step Synthesis from Commercially Available Building Blocks

N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide is accessible via a straightforward acylation reaction between 5-amino-2-methylaniline and 2-(pentyloxy)benzoyl chloride . In contrast, many related benzamide analogs with more complex substitution patterns require multi-step sequences with protecting group manipulations . This single-step synthesis reduces time, cost, and purification complexity, making it an attractive scaffold for rapid analog generation in medicinal chemistry campaigns.

Organic Synthesis Medicinal Chemistry Scaffold Derivatization

Recommended Research and Industrial Application Scenarios for N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide Based on Differential Evidence


CB1 Receptor Pharmacology Studies Requiring High Selectivity Over CB2

Leverage the 306-fold CB1/CB2 selectivity [1] to probe CB1-mediated signaling pathways with minimal CB2 off-target interference. Ideal for in vitro binding assays, functional cAMP/GTPγS studies, and in vivo behavioral experiments where CB2 activation could confound results. The compound's well-characterized binding affinity (Ki = 7.5 nM) enables precise dose-response experiments in rat and mouse CNS tissues [1].

Investigating Cannabinoid-Opioid Receptor Cross-Talk

Utilize the compound's mid-nanomolar MOR affinity (Ki = 251 nM) [2] as a dual CB1/MOR pharmacological tool. In combination with the MOR-inactive AM281 (Ki = 2135 nM) [2], researchers can dissect the relative contributions of CB1 and MOR pathways in analgesia, reward, and withdrawal paradigms. Dose-ranging studies should account for MOR antagonism at concentrations >100 nM.

CNS Behavioral Studies with Minimal Anxiogenic Confound

For cognitive enhancement or other CNS behavioral assays, the compound at 1.0 mg/kg improves memory without inducing anxiety [3]. This contrasts with rimonabant, which produces anxiogenic effects [4]. Use this differential to isolate memory-related endpoints from anxiety-driven behavioral changes in rodent models.

Medicinal Chemistry Scaffold for Rapid SAR Derivatization

The single-step synthesis from commercially available 5-amino-2-methylaniline and 2-(pentyloxy)benzoyl chloride makes this compound an efficient starting point for generating focused libraries. Researchers can rapidly explore modifications at the amino group (e.g., acylation, sulfonylation) or the pentyloxy chain (e.g., homologation, branching) to optimize potency, selectivity, or physicochemical properties.

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